trans-1-Fluoro-1-propene
Description
Properties
IUPAC Name |
(E)-1-fluoroprop-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F/c1-2-3-4/h2-3H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGCZWVJDRIHNC-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
60.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20327-65-5 | |
| Record name | trans-1-Fluoro-1-propene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020327655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-1-Fluoro-1-propene can be synthesized by the reaction of fluoroform and propylene under the catalysis of hydrofluoric acid at high temperatures . This method involves the dehydrofluorination of fluoroform in the presence of a strong acid catalyst.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as the laboratory preparation, utilizing large-scale reactors and optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: trans-1-Fluoro-1-propene undergoes various chemical reactions, including:
Addition Reactions: The double bond in this compound makes it reactive towards addition reactions with halogens, hydrogen halides, and other electrophiles.
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Halogenation: Reacting with halogens like chlorine or bromine in the presence of light or a catalyst.
Hydrohalogenation: Addition of hydrogen halides such as hydrogen chloride or hydrogen bromide.
Major Products Formed:
Dihalides: Formed from halogenation reactions.
Haloalkanes: Formed from hydrohalogenation reactions.
Scientific Research Applications
Organic Synthesis
One of the primary applications of trans-1-fluoro-1-propene is in organic synthesis, particularly in the development of fluorinated compounds. Fluorinated compounds often exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts.
Fluorination Reactions
This compound serves as a versatile reagent in nucleophilic fluorination reactions. For instance, it can be employed to introduce fluorine into various organic substrates, enhancing their pharmacological properties. Recent studies have highlighted its utility in synthesizing monofluorinated derivatives that mimic natural products, which could lead to the development of new pharmaceuticals .
Material Science
In material science, this compound is utilized in the synthesis of fluoropolymers and other advanced materials. Its unique reactivity allows for the creation of polymers with desirable properties such as chemical resistance and thermal stability.
Fluoropolymer Nanoparticles
Research has demonstrated the potential of using this compound in the synthesis of fluoropolymer nanoparticles (FPNPs). These nanoparticles have applications in drug delivery systems and nanocomposites due to their improved structural complexity and functional properties .
Medicinal Chemistry
The incorporation of fluorine into organic molecules can significantly alter their biological activity. Therefore, this compound is being explored for its potential in medicinal chemistry.
Development of Therapeutics
Studies have shown that compounds synthesized using this compound can exhibit enhanced potency against various biological targets. This makes it a valuable starting material for developing new therapeutics aimed at treating diseases such as cancer and infectious diseases .
Case Studies
Several case studies illustrate the diverse applications of this compound:
- Synthesis of Fluorinated Natural Products : Researchers successfully synthesized monofluorinated analogs of natural products using this compound as a key intermediate, demonstrating its effectiveness in creating biologically relevant molecules .
- Fluoropolymer Development : A study on FPNPs synthesized from this compound showed that these materials possess unique properties suitable for biomedical applications, such as targeted drug delivery systems .
- Pharmaceutical Applications : The use of this compound in synthesizing novel fluorinated compounds has led to promising results in preclinical trials for new cancer therapies .
Mechanism of Action
The mechanism of action of trans-1-Fluoro-1-propene involves its reactivity towards electrophiles and nucleophiles due to the presence of the double bond and the fluorine atom. The molecular targets include various organic molecules that can undergo addition or substitution reactions with this compound .
Comparison with Similar Compounds
cis-1-Fluoro-1-propene (Z-isomer)
- CAS : 19184-10-2
- Molecular Formula : C₃H₅F (identical to trans-isomer)
- Key Differences: Stereochemistry: The cis configuration introduces steric strain between the fluorine and methyl group, reducing thermodynamic stability compared to the trans isomer . Physical Properties: Limited data available, but cis isomers generally exhibit higher boiling points due to dipole alignment.
2-Fluoro-propene
trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E))
- CAS : 29118-24-9
- Molecular Formula : C₃H₂F₄
- Environmental Impact: HFO-1234ze(E) is marketed as an eco-friendly alternative to hydrofluorocarbons (HFCs) .
Comparative Data Table
Research Findings and Key Distinctions
Reactivity and Stability
- This compound exhibits greater stability than its cis counterpart due to reduced steric hindrance .
- Fluorine’s electron-withdrawing effect in this compound polarizes the double bond, enhancing susceptibility to nucleophilic attacks compared to non-fluorinated alkenes .
- HFO-1234ze(E) ’s tetrafluorination results in low reactivity, making it suitable for inert applications like refrigeration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
